

A Comprehensive Technical Guide to Ethyl 3-Cyclohexene-1-carboxylate and its Synonyms

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Compound of Interest

Compound Name: 3-Cyclohexene-1-carboxylic acid, ethyl ester

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-cyclohexene-1-carboxylate is a versatile cyclic ester that serves as a pivotal building block in modern organic synthesis. Its unique structural features, combining a cyclohexene ring with an ethyl ester functional group, make it a valuable intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of its chemical identity, synthesis, properties, and significant applications, with a particular focus on its role in drug development.

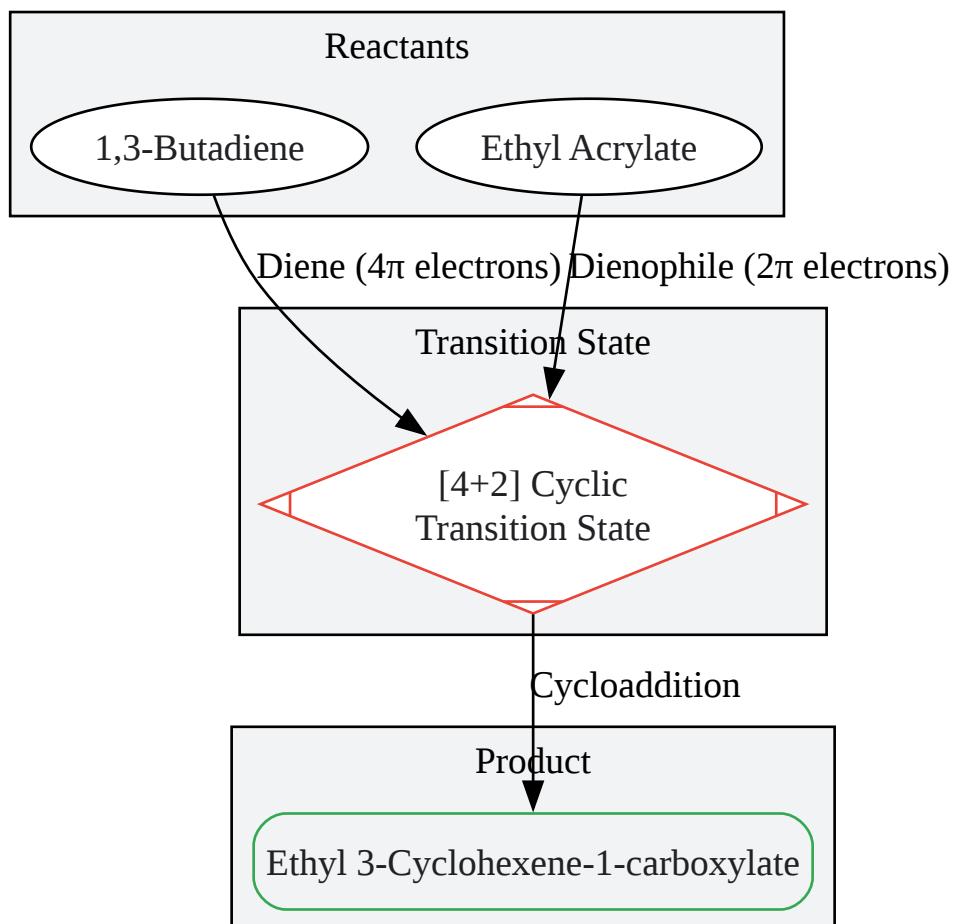
Nomenclature and Identification: Unambiguous Chemical Identity

A clear and unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. Ethyl 3-cyclohexene-1-carboxylate is known by several synonyms and identifiers, which are crucial for database searches and procurement.

Identifier Type	Value
IUPAC Name	ethyl cyclohex-3-ene-1-carboxylate
Synonyms	3-Cyclohexene-1-carboxylic acid, ethyl ester; Ethyl 3-cyclohexenecarboxylate; Ethyl 1,2,3,6-tetrahydrobenzoate
CAS Registry Number	15111-56-5[1]
Molecular Formula	C ₉ H ₁₄ O ₂
Molecular Weight	154.21 g/mol

Synthesis of Ethyl 3-Cyclohexene-1-carboxylate: The Diels-Alder Approach

The most common and efficient method for the synthesis of ethyl 3-cyclohexene-1-carboxylate is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and ethyl acrylate (the dienophile). This reaction is a cornerstone of organic synthesis due to its high atom economy and stereospecificity, allowing for the formation of the cyclohexene ring in a single, concerted step.



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Experimental Protocol: Diels-Alder Reaction of 1,3-Butadiene and Ethyl Acrylate

The following is a representative experimental protocol for the synthesis of ethyl 3-cyclohexene-1-carboxylate. It is crucial to perform this reaction in a well-ventilated fume hood due to the gaseous nature of 1,3-butadiene and the flammability of the reagents.

Materials:

- 1,3-Butadiene (liquefied gas)
- Ethyl acrylate
- Hydroquinone (inhibitor)

- Toluene (solvent)
- Anhydrous magnesium sulfate (drying agent)

Procedure:

- A pressure-rated reaction vessel equipped with a magnetic stirrer and a cooling system is charged with ethyl acrylate and a small amount of hydroquinone to inhibit polymerization.
- The vessel is cooled to -10 °C.
- Liquefied 1,3-butadiene is carefully added to the reaction vessel.
- The vessel is sealed and the reaction mixture is allowed to warm to room temperature and then heated to 100-150 °C for several hours. The progress of the reaction can be monitored by gas chromatography (GC).
- After the reaction is complete, the vessel is cooled, and any unreacted 1,3-butadiene is safely vented.
- The reaction mixture is transferred to a round-bottom flask, and the solvent and any remaining starting materials are removed under reduced pressure.
- The crude product is then purified by fractional distillation under vacuum to yield pure ethyl 3-cyclohexene-1-carboxylate.

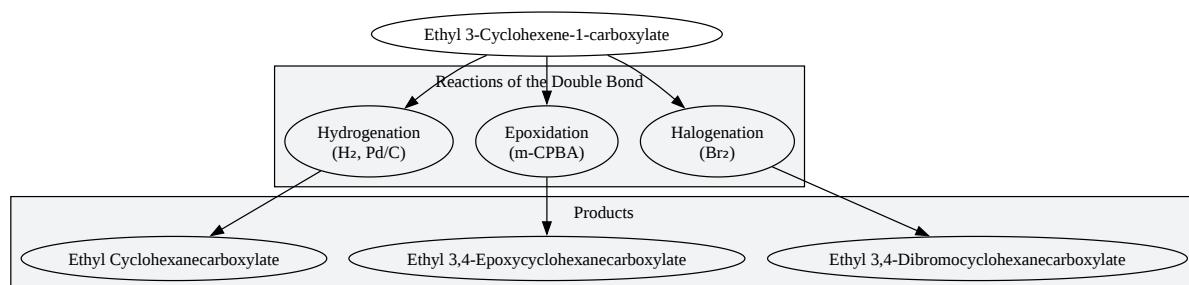
Chemical Properties and Reactivity

The chemical reactivity of ethyl 3-cyclohexene-1-carboxylate is dictated by its two primary functional groups: the carbon-carbon double bond within the cyclohexene ring and the ethyl ester group.

Reactions of the Double Bond

- Hydrogenation: The double bond can be readily reduced to the corresponding saturated cyclohexane derivative, ethyl cyclohexanecarboxylate, using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

- Epoxidation: The alkene can undergo epoxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide. This epoxide is a valuable intermediate for further functionalization, as the strained three-membered ring can be opened by various nucleophiles.
- Halogenation: The double bond will react with halogens (e.g., Br₂) in an electrophilic addition reaction to yield the corresponding dihalo-cyclohexane derivative.



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Reactions of the Ester Group

- Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 3-cyclohexene-1-carboxylic acid.
- Transesterification: The ethyl group can be exchanged with other alkyl groups by reacting with an alcohol in the presence of an acid or base catalyst.
- Reduction: The ester can be reduced to the corresponding primary alcohol, (3-cyclohexenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
- Amidation: The ester can be converted to the corresponding amide by reaction with an amine.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of ethyl 3-cyclohexene-1-carboxylate.

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.70 (m, 2H, -CH=CH-), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.50-2.10 (m, 5H, allylic and methine protons), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃)

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175.5 (C=O), 127.0 (-CH=), 125.0 (-CH=), 60.5 (-OCH₂-), 40.0 (-CH-), 30.0 (-CH₂-), 28.0 (-CH₂-), 25.0 (-CH₂-), 14.0 (-CH₃)

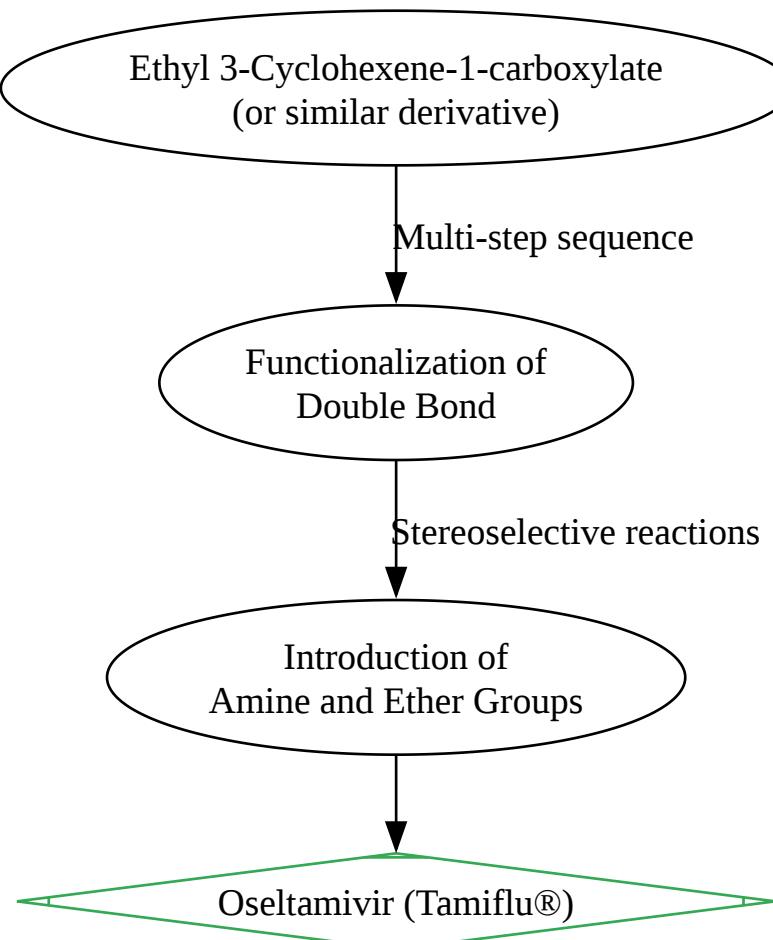
Infrared (IR) ν (cm⁻¹): 3025 (C-H, alkene), 2930 (C-H, alkane), 1730 (C=O, ester), 1180 (C-O, ester)

Mass Spectrometry (MS) m/z: 154 (M⁺), 109 (M⁺ - OEt), 81 (base peak)

Application in Drug Development: The Case of Oseltamivir (Tamiflu®)

A prominent example of the utility of the cyclohexene scaffold derived from a Diels-Alder reaction in drug development is the synthesis of the antiviral drug oseltamivir (Tamiflu®). While the commercial synthesis of oseltamivir starts from shikimic acid, a natural product, several total syntheses have been developed that utilize a cyclohexene derivative as a key intermediate, conceptually similar to ethyl 3-cyclohexene-1-carboxylate.[1][2]

The synthesis of oseltamivir highlights the strategic importance of the functional groups on the cyclohexene ring, which allow for the stereoselective introduction of the amine and ether functionalities present in the final drug molecule.[1][2] For instance, the double bond of a cyclohexene carboxylate derivative can be functionalized to introduce the necessary stereocenters.



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Safety and Handling

Ethyl 3-cyclohexene-1-carboxylate is a combustible liquid and should be handled with appropriate safety precautions.^[3] It is recommended to work in a well-ventilated area, away from heat, sparks, and open flames. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.^[3] Store in a cool, well-ventilated place.

Conclusion

Ethyl 3-cyclohexene-1-carboxylate and its synonyms are indispensable reagents in the field of organic synthesis. The straightforward and efficient Diels-Alder synthesis provides access to a versatile scaffold that is rich in functionality. Its application in the synthesis of complex molecules, exemplified by the conceptual pathways to the antiviral drug oseltamivir,

underscores its significance for the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for any researcher or scientist working in drug discovery and development.

References

- Wikipedia. Oseltamivir total synthesis. [\[Link\]](#)
- IISTE. Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. [\[Link\]](#)
- PubChem. **3-Cyclohexene-1-carboxylic acid, ethyl ester.** [\[Link\]](#)

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